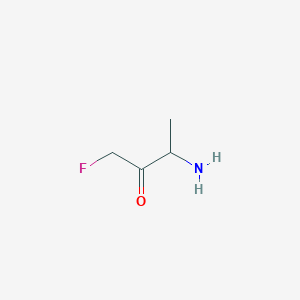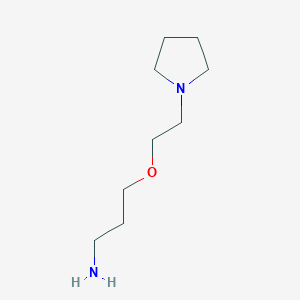
2,6-Dibromo-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-nitrobenzenesulfonamide: is an organic compound with the molecular formula C6H4Br2N2O4S and a molecular mass of 359.98 g/mol . This compound is characterized by the presence of two bromine atoms, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dibromo-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium . This method is considered environmentally friendly as it avoids the use of organic solvents. The reaction conditions include maintaining an acidic environment and using a 2:1 ratio of bromide to bromate salts.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is typically purified by filtration and washing with water, and the acidic filtrate can be recycled multiple times without loss of product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical for this compound.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The major product is 2,6-dibromo-4-aminobenzenesulfonamide.
Oxidation: Products vary based on the specific oxidizing conditions applied.
Applications De Recherche Scientifique
2,6-Dibromo-4-nitrobenzenesulfonamide is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can inhibit enzyme activity or alter protein function, making the compound useful in biochemical research .
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dibromo-4-aminobenzenesulfonamide
- 2,6-Dibromo-4-phenoxyphenol
Comparison: 2,6-Dibromo-4-nitrobenzenesulfonamide is unique due to the presence of both bromine atoms and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to 2,6-Dibromo-4-nitroaniline, it has an additional sulfonamide group, enhancing its solubility and potential for hydrogen bonding. Compared to 2,6-Dibromo-4-aminobenzenesulfonamide, it retains the nitro group, which can participate in redox reactions .
Propriétés
Numéro CAS |
1099660-65-7 |
|---|---|
Formule moléculaire |
C6H4Br2N2O4S |
Poids moléculaire |
359.98 g/mol |
Nom IUPAC |
2,6-dibromo-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14) |
Clé InChI |
SKNBINLPTNMREZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B15324528.png)

![4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid](/img/structure/B15324548.png)



![6-[(2S)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B15324572.png)
![5-[1-(Trifluoromethyl)cyclopropyl]pyridine-2-carboxylic acid](/img/structure/B15324578.png)






